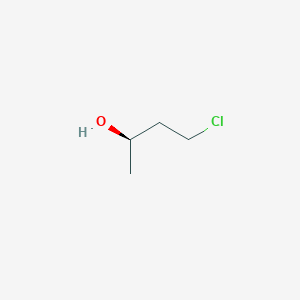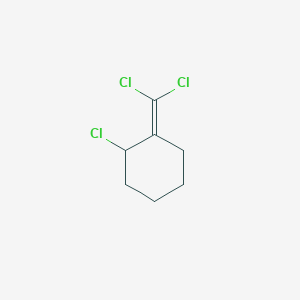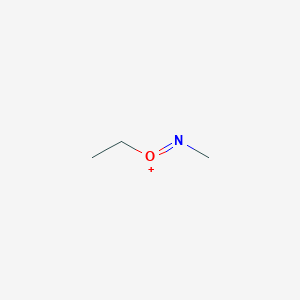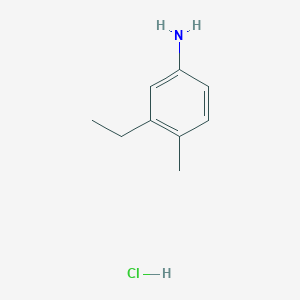![molecular formula C21H21N3O B14383819 2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine CAS No. 89574-64-1](/img/structure/B14383819.png)
2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine is a complex organic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a naphthalene ring substituted with a pentyloxy group and an imidazo[4,5-B]pyridine moiety, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, enzymes, or proteins, leading to modulation of cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound.
Comparación Con Compuestos Similares
2-[3-(Pentyloxy)naphthalen-2-YL]-1H-imidazo[4,5-B]pyridine can be compared with other similar compounds, such as:
N-(naphthalen-1-yl)-1-pentyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide: Another synthetic cannabinoid receptor agonist with a similar naphthalene structure.
Imidazo[4,5-c]pyridine derivatives: These compounds share the imidazopyridine core and have been studied for their biological activities.
Propiedades
Número CAS |
89574-64-1 |
|---|---|
Fórmula molecular |
C21H21N3O |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
2-(3-pentoxynaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C21H21N3O/c1-2-3-6-12-25-19-14-16-9-5-4-8-15(16)13-17(19)20-23-18-10-7-11-22-21(18)24-20/h4-5,7-11,13-14H,2-3,6,12H2,1H3,(H,22,23,24) |
Clave InChI |
ASFUTSKLWVENEX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC1=CC2=CC=CC=C2C=C1C3=NC4=C(N3)C=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one](/img/structure/B14383754.png)
![1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene](/img/structure/B14383756.png)
![4-(Ethoxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B14383757.png)


![4-Chloro-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14383784.png)

![8-{4-[(Methanesulfonyl)methyl]-2-methoxyphenyl}-7H-purine](/img/structure/B14383801.png)

![4-{[4-(2-Methoxyethyl)phenoxy]methyl}-1,3,2lambda~4~-dioxathiolan-2-one](/img/structure/B14383807.png)

![8-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14383821.png)

